molecular formula C12H10ClN3O3S3 B2408342 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 1903720-23-9

5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2408342
CAS No.: 1903720-23-9
M. Wt: 375.86
InChI Key: ZTCKYOZZWKCGKZ-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiophene ring and a thieno[3,2-d]pyrimidin-3(4H)-one ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups and heterocyclic rings. For example, the sulfonamide group might participate in acid-base reactions, and the thieno[3,2-d]pyrimidin-3(4H)-one ring might undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Antitumor and Antibacterial Agents

Research has identified the potential of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, related to 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide, as antitumor and antibacterial agents. These compounds were synthesized and showed significant in vitro activity against various human tumor cell lines, including liver, colon, and lung cancer, and demonstrated higher activity than the standard drug doxorubicin. Additionally, they exhibited high activity against both Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).

Ocular Hypotensive Activity

A study on 5-substituted thieno[2,3-b]- and thieno[3,2-b]thiophene-2-sulfonamides revealed their potential as topically active ocular hypotensive agents in glaucoma models. These compounds were optimized for inhibitory potency against carbonic anhydrase and water solubility, aiming to minimize pigment binding in the iris (Prugh et al., 1991).

Cytotoxicity Studies

The cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides, closely related to the chemical , was studied against various cancer and normal cell lines. This study contributes to understanding the therapeutic potential and selectivity of such compounds (Arsenyan, Rubina, & Domracheva, 2016).

Novel Synthesis and Antimicrobial Evaluation

Research focusing on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, similar to this compound, demonstrated significant antibacterial activity. This work contributes to the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds with similar structures have been studied for their anticancer activities and their ability to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities and physicochemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activities, and evaluation of its potential applications in areas such as medicinal chemistry .

Properties

IUPAC Name

5-chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S3/c13-9-1-2-10(21-9)22(18,19)15-4-5-16-7-14-8-3-6-20-11(8)12(16)17/h1-3,6-7,15H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCKYOZZWKCGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CCNS(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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